(S)-(+)-rolipram - 85416-73-5

(S)-(+)-rolipram

Catalog Number: EVT-521917
CAS Number: 85416-73-5
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-(+)-Rolipram, the less potent enantiomer of rolipram, is a valuable tool in studying the cyclic adenosine monophosphate (cAMP) signaling pathway. It is classified as a phosphodiesterase 4 (PDE4) inhibitor, specifically targeting the less active conformer of the enzyme. [] This selectivity makes it particularly useful for investigating the distinct roles of PDE4 conformers in cellular processes.

Synthesis Analysis
  • Resolution of Racemic Mixtures: This approach involves synthesizing racemic rolipram followed by separation of the enantiomers. One method utilizes (S)-(-)-phenylethylamine to create diastereomeric amides, which can be readily separated. []
  • Enantioselective Synthesis: This strategy uses chiral catalysts or auxiliaries to directly synthesize (S)-(+)-rolipram. A recent example utilizes a bifunctional iminophosphorane (BIMP) superbase to catalyze the enantioselective addition of nitroalkanes to unactivated α,β-unsaturated esters, providing a direct route to (S)-(+)-rolipram. []
  • Continuous Flow Synthesis: This approach utilizes flow chemistry techniques to streamline the multistep synthesis of both (R)- and (S)-rolipram enantiomers. [, ]
Mechanism of Action

(S)-(+)-Rolipram exerts its effects by inhibiting PDE4, an enzyme responsible for the hydrolysis of cAMP. It exhibits lower potency compared to its enantiomer, (R)-(-)-rolipram, in both inhibiting PDE4 activity and displacing [3H]rolipram binding. [, ] This difference in potency is attributed to the preferential interaction of (R)-(-)-rolipram with the high-affinity binding site on PDE4. []

Furthermore, studies suggest that (S)-(+)-rolipram interacts with a 'low-affinity' conformer of PDE4, which might be the predominant form in certain cell types like human monocytes. []

Applications
  • Investigating PDE4 Conformers: Due to its lower potency and preferential interaction with the 'low-affinity' PDE4 conformer, (S)-(+)-rolipram is useful in dissecting the roles of different PDE4 conformers in cellular processes and their responses to various stimuli. [, ]
  • Developing PET Tracers: [11C]-labeled (S)-(+)-rolipram has been used as a positron emission tomography (PET) tracer to study PDE4 expression and function in vivo. Its lower affinity for PDE4, compared to the (R)-enantiomer, allows for the assessment of changes in specific binding, differentiating from non-specific binding. [, ]
  • Elucidating Structure-Activity Relationships: Comparing the activity of (S)-(+)-rolipram with its enantiomer, (R)-(-)-rolipram, and other PDE4 inhibitors provides insights into the structural features crucial for PDE4 inhibition and selectivity. [, , ]

(R)-(-)-Rolipram

  • Compound Description: (R)-(-)-Rolipram is the enantiomer of (S)-(+)-Rolipram. It acts as a selective inhibitor of phosphodiesterase-4 (PDE4), specifically targeting the cAMP-specific PDE4 subtypes A and B. [, , ]
  • Relevance: (R)-(-)-Rolipram is structurally identical to (S)-(+)-Rolipram but exhibits opposite chirality. Notably, (R)-(-)-rolipram demonstrates significantly higher potency than (S)-(+)-rolipram in inhibiting PDE4, enhancing monocyte cyclic AMP accumulation, and suppressing TNFα release from monocytes. [, , ]

(±)-Rolipram

  • Compound Description: (±)-Rolipram represents the racemic mixture of (R)-(-)-rolipram and (S)-(+)-rolipram. [, , , ] This form of rolipram has been used in positron emission tomography (PET) studies to measure PDE4 expression and function. []
  • Relevance: This compound is directly relevant to (S)-(+)-rolipram as it contains both the (S)-(+)-enantiomer and its more potent counterpart, (R)-(-)-rolipram. [, , , , ]

[11C]R(−)‐Rolipram

  • Compound Description: [11C]R(−)‐Rolipram is a radiolabeled form of (R)-(-)-rolipram, used as a PET radiotracer for quantifying PDE4 in vivo. []
  • Relevance: This radiolabeled compound is relevant to (S)-(+)-rolipram due to its structural similarity to the target compound and its use in studying PDE4, a target of both (R)- and (S)-rolipram enantiomers. []

[11C]S(+)‐Rolipram

  • Compound Description: [11C]S(+)‐Rolipram is the radiolabeled form of (S)-(+)-rolipram, also employed as a PET ligand for investigating PDE4 expression and function. []
  • Relevance: This compound is directly relevant as it is the radiolabeled form of (S)-(+)-rolipram, used in PET studies to investigate the same biological target, PDE4. []

Ro 20-1724

  • Compound Description: Ro 20-1724 is a high-affinity and selective cAMP-specific PDE4 inhibitor. [] The desmethyl precursor of Ro 20-1724 serves as a starting point for radiolabeling with carbon-11. []
  • Relevance: Like (S)-(+)-rolipram, Ro 20-1724 exhibits high affinity and selectivity for PDE4, making it a relevant compound for studying PDE4 inhibition. []
  • Compound Description: Roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]benzamide) is a potent and selective PDE4 inhibitor, notably more potent than rolipram. [] It demonstrates anti-inflammatory and immunomodulatory effects in vitro, particularly by inhibiting PDE4 activity in various human leukocytes. []
  • Relevance: Roflumilast shares its mechanism of action with (S)-(+)-rolipram as a PDE4 inhibitor. Although structurally distinct, both compounds target PDE4 and exhibit anti-inflammatory properties, making roflumilast a relevant compound for comparison in terms of potency and therapeutic potential. []

Roflumilast N-oxide

  • Compound Description: Roflumilast N-oxide is the major metabolite of roflumilast in humans. [] Notably, it exhibits similar potency to roflumilast in inhibiting PDE4 and influencing immune cell responses. []
  • Relevance: While not structurally identical to (S)-(+)-rolipram, roflumilast N-oxide is relevant due to its comparable PDE4 inhibitory activity. It highlights the importance of considering active metabolites when investigating the effects of PDE4 inhibitors like (S)-(+)-rolipram. []

Piclamilast (RP 73401)

  • Compound Description: Piclamilast is a selective PDE4 inhibitor with high potency. [, ] It demonstrates a strong correlation between its PDE4 inhibitory potency and its ability to suppress TNFα release from human monocytes. []
  • Relevance: Like (S)-(+)-rolipram, piclamilast is a selective PDE4 inhibitor, making it relevant for comparing their potencies and effects on inflammatory responses. [, ]
  • Compound Description: Cilomilast is a selective PDE4 inhibitor known for its clinical efficacy in treating asthma and COPD. []
  • Relevance: Cilomilast shares its therapeutic target, PDE4, with (S)-(+)-rolipram, making it a relevant comparator for understanding the clinical potential of PDE4 inhibitors in inflammatory diseases. []

6-(4-Pyridylmethyl)-8-(3-nitrophenyl)quinoline (PMNPQ)

  • Compound Description: PMNPQ is a selective PDE4 inhibitor that has been shown to reduce the duration of xylazine/ketamine-induced anesthesia in mice, a behavioral correlate of emesis. [] This effect is thought to be mediated through its inhibition of PDE4D. []
  • Relevance: PMNPQ is relevant due to its shared target with (S)-(+)-rolipram, PDE4, and its more specific interaction with the PDE4D subtype, offering insights into the subtype selectivity of PDE4 inhibitors. []

(R)-N-[4-[1-(3-Cyclopentyloxy-4-methoxyphenyl)-2-(4-pyridyl)ethyl]phenyl]N'-ethylurea (CT-2450)

  • Compound Description: CT-2450 is a PDE4 inhibitor, though it exhibits less potency compared to other related compounds like (R)-rolipram and PMNPQ in reversing alpha(2)-adrenoceptor-mediated anesthesia. []
  • Relevance: CT-2450 provides a point of comparison for (S)-(+)-rolipram in terms of their relative potencies as PDE4 inhibitors and their effects on alpha(2)-adrenoceptor-mediated anesthesia. []

(S)-Baclofen

  • Compound Description: (S)-Baclofen is an agonist for GABAB receptors, primarily known for its use as a muscle relaxant and anti-spastic agent. [] Notably, it can be synthesized through a route involving rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids. []
  • Relevance: While (S)-Baclofen does not directly interact with PDE4, its synthesis pathway, particularly the use of rhodium-catalyzed asymmetric addition, highlights a potential method for preparing enantiomerically pure compounds like (S)-(+)-rolipram. []

Properties

CAS Number

85416-73-5

Product Name

(S)-(+)-rolipram

IUPAC Name

(4S)-4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m1/s1

InChI Key

HJORMJIFDVBMOB-GFCCVEGCSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC(=O)NC2)OC3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.